2-Bromoethanol
Overview
Description
2-Bromoethanol, also known as ethylene bromohydrin, is a chemical compound with the molecular formula C₂H₅BrO. It is a colorless to pale yellow liquid that is highly hygroscopic and has a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different fields, including organic chemistry and industrial manufacturing.
Synthetic Routes and Reaction Conditions:
-
Reaction with Ethylene Oxide and Hydrobromic Acid:
Procedure: Ethylene oxide is added to a solution of hydrobromic acid under controlled temperature conditions. The reaction is carried out in an ice-salt bath to maintain the temperature below 10°C. After the reaction, the excess hydrobromic acid is neutralized with sodium carbonate, and the product is extracted using ether.
Reaction Conditions: Temperature below 10°C, use of an ice-salt bath, and neutralization with sodium carbonate.
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Direct Addition of Hypobromous Acid to Ethylene:
Procedure: Ethylene gas is passed into an ice-cold solution of bromine in water. The reaction forms ethylene dibromide and this compound. The product is then extracted using ether.
Reaction Conditions: Ice-cold solution, vigorous agitation, and extraction with ether.
Yield: Approximately 54.4% of the bromine is converted into this compound.
Industrial Production Methods:
- The industrial production of this compound typically involves the reaction of ethylene oxide with hydrobromic acid due to the high yield and convenience of the reaction .
Types of Reactions:
-
Substitution Reactions:
Reagents and Conditions: Common reagents include sodium hydroxide and other bases. The reaction typically occurs under mild conditions.
Major Products: Substitution of the bromine atom with other functional groups, such as hydroxyl or amino groups.
-
Reduction Reactions:
Reagents and Conditions: Catalysts such as iron(II) phthalocyanine (PcFe(II)) and sodium borohydride (NaBH₄) are used in the presence of this compound.
Major Products: Selective reduction of nitroarenes to amines.
-
Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products: Oxidation of the hydroxyl group to form aldehydes or carboxylic acids.
Mechanism of Action
Target of Action
2-Bromoethanol, also known as Ethylene bromohydrin , is a chemical compound that has several applications in the field of chemistry.
Mode of Action
This compound can be used for the preparation of 2-bromoethyl glycosides from acetylated sugars . It can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether . Furthermore, this compound is used in the selective reduction of nitroarenes
Biochemical Pathways
Given its use in the preparation of 2-bromoethyl glycosides and the synthesis of 2-bromoethyl methoxymethyl ether, it can be inferred that this compound may play a role in the modification of sugars and other organic compounds .
Biochemical Analysis
Biochemical Properties
2-Bromoethanol plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can form adducts with nucleophilic sites on proteins and DNA, leading to potential mutagenic effects .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It is known to cause irritation to the eyes and mucous membranes, as well as headaches, respiratory distress, and loss of consciousness upon inhalation. Ingestion of this compound can lead to nausea and vomiting. At the cellular level, this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. It has been observed to cause severe dermatitis upon skin contact and can be absorbed through the skin, leading to systemic toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form adducts with DNA can result in mutagenic effects, which are of particular concern in terms of its potential carcinogenicity. Additionally, this compound can undergo hydrolysis, especially in the presence of heat, alkalis, and acids, leading to the formation of ethylene oxide, a highly reactive and toxic compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions but can degrade when exposed to heat, moisture, or light. Over time, this compound can hydrolyze to form ethylene oxide, which can further react with other biomolecules. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and metabolic changes, while at higher doses, it can lead to severe toxicity, including respiratory distress, loss of consciousness, and even death. Studies have shown that there is a threshold effect, where the severity of the toxic effects increases significantly beyond a certain dosage. High doses of this compound can also cause long-term adverse effects, such as organ damage and carcinogenicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase to form bromoacetaldehyde, which can further undergo oxidation to form bromoacetic acid. These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, this compound can be converted to ethylene oxide, which is a highly reactive intermediate that can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is water-soluble and can diffuse across cell membranes. The compound can also interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound within the body can influence its toxicity and metabolic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s ability to form adducts with nucleophilic sites on proteins and DNA can lead to its accumulation in specific organelles, such as the nucleus, where it can cause mutagenic effects. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, influencing its biochemical interactions and toxicity .
Scientific Research Applications
2-Bromoethanol is utilized in various scientific research applications, including:
Comparison with Similar Compounds
2-Chloroethanol: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Iodoethanol: Contains an iodine atom instead of a bromine atom.
3-Bromo-1-propanol: Contains an additional carbon atom in the chain, making it structurally different but functionally similar in reactivity.
Uniqueness of 2-Bromoethanol:
- This compound is unique due to its optimal reactivity and ease of handling in various chemical reactions. Its ability to act as an alkylating agent makes it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-bromoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
Record name | 2-BROMOETHANOL | |
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DSSTOX Substance ID |
DTXSID8020200 | |
Record name | 2-Bromo-1-ethanol | |
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Molecular Weight |
124.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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Boiling Point |
300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |
Record name | 2-BROMOETHANOL | |
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Flash Point |
105 °F (NTP, 1992), 105 °F | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-BROMOETHANOL | |
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Density |
1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMOETHANOL | |
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Vapor Pressure |
12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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CAS No. |
540-51-2, 29155-34-8 | |
Record name | 2-BROMOETHANOL | |
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Record name | 2-Bromoethanol | |
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Record name | Ethylene bromohydrin | |
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Record name | 2-Bromoethanol | |
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Record name | 2-BROMOETHANOL | |
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Record name | Ethanol, 2-bromo- | |
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Record name | 2-Bromo-1-ethanol | |
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Record name | 2-bromoethanol | |
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Record name | ETHYLENE BROMOHYDRIN | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of 2-bromoethanol in rats?
A1: Research suggests that this compound undergoes an oxidative metabolic pathway in rats. [] This pathway involves its conversion to bromoacetaldehyde, followed by further oxidation to bromoacetic acid. Ultimately, it leads to the formation of N-acetyl-S-(carboxymethyl)cysteine, a urinary metabolite. []
Q2: How does this compound induce cytotoxicity in rat hepatocytes?
A2: Studies show that this compound's cytotoxicity in rat hepatocytes is primarily mediated by its metabolic activation by cytochrome P4502E1 (CYP2E1). [] This enzymatic process leads to the formation of 2-bromoacetaldehyde, which triggers glutathione (GSH) depletion and lipid peroxidation, ultimately culminating in cell lysis. []
Q3: Can aldehyde dehydrogenase inhibitors exacerbate this compound-induced hepatocyte susceptibility?
A3: Yes, studies have shown that using aldehyde dehydrogenase inhibitors like cyanamide or chloral hydrate increases hepatocyte susceptibility to this compound. [] This suggests that inhibiting the breakdown of 2-bromoacetaldehyde, the toxic metabolite of this compound, enhances its damaging effects on hepatocytes. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C2H5BrO, and its molecular weight is 124.97 g/mol.
Q5: Can this compound be used as a sole carbon and energy source for certain bacteria?
A5: Yes, certain bacterial strains, such as Mycobacterium sp. strain GP1, can utilize this compound as their sole carbon and energy source. [] The initial metabolic step involves a haloalcohol dehalogenase that converts this compound to ethylene oxide, preventing the accumulation of toxic intermediates like 2-bromoacetaldehyde. []
Q6: Does the storage condition of charcoal tubes affect the recovery of this compound, a derivative of ethylene oxide?
A6: Yes, storage conditions of charcoal tubes significantly impact the recovery of this compound. Research indicates that ethylene oxide can migrate from the front to the back sections of charcoal tubes during storage. [] This migration is more pronounced at room temperature than under refrigeration. []
Q7: Can nickel(I) salen be used as a catalyst for the conversion of this compound to 1,4-butanediol?
A7: Yes, research indicates that nickel(I) salen, electrogenerated at a carbon or mercury cathode, can catalytically reduce this compound to 1,4-butanediol. [] The reaction also yields ethanol and ethylene as byproducts. [] The addition of a proton donor like hexafluoro-2-propanol or acetic acid to the system can also lead to ethane formation. []
Q8: How does the inclusion of high angular momentum affect the theoretical modeling of CD2CD2OH dissociation dynamics?
A8: Theoretical simulations of CD2CD2OH dissociation, a product of this compound-d4 photodissociation, demonstrate that high angular momentum significantly influences the results. [] Incorporating this factor into the calculations leads to a closer match between the predicted and experimental recoil translational energy distributions for the OH + C2D4 product channel. [] Additionally, accounting for rotational energy alongside vibrational energy in the initial conditions affects the calculated dissociation rate constant. []
Q9: Do 2-chloroethanol and this compound exhibit different thermal decomposition pathways on a Cu(100) surface?
A9: Yes, despite their structural similarities, 2-chloroethanol and this compound exhibit distinct thermal decomposition pathways on a Cu(100) surface. [] While 2-chloroethanol primarily yields ethylene, chloroethene, and some water, this compound decomposes into water, ethylene, acetaldehyde, 1,4-dioxane, and bromoethane. []
Q10: What are the potential toxic effects of long-term retention of fatty acid conjugates of 2-chloroethanol and this compound in rats?
A10: Research has confirmed the in vivo formation of fatty acid conjugates, like palmitate and stearate esters, of both 2-chloroethanol and this compound in rats. [] These conjugates, due to their potential for prolonged retention within the body, raise concerns about their long-term toxicity and potential contribution to adverse health effects. []
Q11: Can this compound, independent of formaldehyde release, exhibit chemical and cellular reactivity?
A11: Yes, studies have shown that this compound, a degradation product of the formaldehyde releaser bronopol, exhibits chemical reactivity independent of formaldehyde. [] It can form adducts with amino acids, a characteristic not observed with formaldehyde alone. [] Furthermore, this compound demonstrates cellular reactivity by activating human monocytic THP-1 cells at concentrations not solely attributable to formaldehyde release. []
Q12: What are the toxicological effects of this compound and 1,2-dibromoethane on Acinetobacter sp. strain GJ70?
A12: Studies on Acinetobacter sp. strain GJ70 reveal that both 1,2-dibromoethane and this compound function as toxic suicide substrates for the bacterium. [, ] These compounds inhibit bacterial growth at concentrations as low as 10 μM and 5 μM, respectively. [, ]
Q13: What analytical technique is commonly used to determine this compound levels?
A13: Gas chromatography (GC) is a widely employed technique for quantifying this compound levels. [, , , ] Often paired with an electron capture detector (ECD), GC offers high sensitivity for analyzing this compound, particularly when measuring its presence in air samples. [, , , , ]
Q14: Is there a method for simultaneously monitoring ethylene oxide and volatile organic compounds (VOCs) in ambient air?
A14: Yes, the canister method using a stainless steel canister has proven effective for the concurrent monitoring of ethylene oxide and VOCs like benzene in ambient air. [] This method offers a recovery rate of 102% for ethylene oxide with a quantification limit of 0.02 μg/m3, allowing for comprehensive air quality analysis. []
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